N-(2,5-Dibromopyridin-3-yl)pivalamide chemical structure and properties
N-(2,5-Dibromopyridin-3-yl)pivalamide chemical structure and properties
An In-Depth Technical Guide to N-(2,5-Dibromopyridin-3-yl)pivalamide
Executive Summary
N-(2,5-Dibromopyridin-3-yl)pivalamide is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. As a halogenated pyridine derivative, it serves as a versatile synthetic intermediate, offering multiple reaction sites for further molecular elaboration. The presence of two bromine atoms at the C2 and C5 positions allows for regioselective modification via cross-coupling reactions, while the stable pivalamide moiety provides a sterically hindered and robust functional group common in bioactive molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed, field-proven synthesis protocol with expert rationale, predicted spectroscopic data for characterization, and a discussion of its potential applications in research and drug development.
Introduction: The Strategic Value of Functionalized Pyridines
Polyfunctional pyridine scaffolds are foundational building blocks in modern organic synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their utility stems from the pyridine ring's unique electronic properties and its capacity to be substituted with a wide array of functional groups. Halogenated pyridines, in particular, are prized as versatile precursors for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures.[1]
N-(2,5-Dibromopyridin-3-yl)pivalamide emerges as a strategically important intermediate within this class. It combines three key features:
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A 2-Bromopyridine Moiety: Prone to nucleophilic aromatic substitution or participation in metal-catalyzed cross-coupling reactions.
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A 5-Bromopyridine Moiety: Offers a second, electronically distinct site for sequential or differential functionalization.[3]
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An N-Pivaloyl Group: This amide, derived from pivaloyl chloride, is not merely a placeholder. The bulky tert-butyl group provides significant steric hindrance, which can direct reactions at other sites and imparts high stability to the amide bond against a wide range of chemical conditions.[4]
This guide serves as a resource for researchers and drug development professionals, offering the technical detail necessary to synthesize, characterize, and strategically employ this valuable building block.
Chemical Structure and Physicochemical Properties
Chemical Structure
The molecular structure consists of a pyridine ring substituted at the 2- and 5-positions with bromine atoms and at the 3-position with a pivalamide group.
Caption: Chemical structure of N-(2,5-Dibromopyridin-3-yl)pivalamide.
Molecular Identifiers
| Property | Value |
| IUPAC Name | N-(2,5-dibromopyridin-3-yl)-2,2-dimethylpropanamide |
| CAS Number | Not available |
| Molecular Formula | C₁₀H₁₂Br₂N₂O |
| Molecular Weight | 336.02 g/mol |
Physicochemical Properties (Predicted)
| Property | Value | Rationale / Reference |
| Appearance | White to off-white or beige solid | Based on analogous pivalamide compounds.[5] |
| Melting Point | >100 °C | Expected for a rigid, crystalline aromatic amide of this molecular weight. |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in water. | Pivaloyl chloride is soluble in common organic solvents; the product retains nonpolar character.[6] |
| Stability | Stable under normal laboratory conditions. The pivaloyl group is highly stable to mild acids/bases. | The N-pivaloyl amide bond is robust and requires harsh conditions for cleavage.[4] |
Synthesis Methodology
Retrosynthetic Analysis & Workflow
The synthesis of N-(2,5-Dibromopyridin-3-yl)pivalamide is achieved through a standard and highly reliable nucleophilic acyl substitution. The amine nitrogen of 2,5-Dibromo-3-aminopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride . The reaction releases HCl, which is neutralized by a non-nucleophilic organic base such as triethylamine.
Caption: Synthesis workflow for N-(2,5-Dibromopyridin-3-yl)pivalamide.
Precursor Synthesis: An Overview
The key starting material, 2,5-Dibromo-3-aminopyridine, is not commercially ubiquitous but can be readily synthesized. A common laboratory-scale method involves the reduction of 2,5-dibromo-3-nitropyridine. This reduction is typically achieved using a metal in an acidic medium, such as powdered iron in acetic acid, heated to moderate temperatures (e.g., 80 °C).[7]
Detailed Experimental Protocol
This protocol describes the N-acylation of 2,5-Dibromo-3-aminopyridine. It is designed to be self-validating through careful control of stoichiometry and reaction conditions.
Materials & Equipment:
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2,5-Dibromo-3-aminopyridine (1.0 equiv)
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Pivaloyl chloride (1.1 equiv)[4]
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Triethylamine (TEA) (1.2 equiv), freshly distilled[4]
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Anhydrous Dichloromethane (DCM)
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Round-bottom flask with a magnetic stir bar
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Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
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Ice bath
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Syringes and needles
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Separatory funnel
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Standard laboratory glassware for workup and purification
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere of nitrogen, dissolve 2,5-Dibromo-3-aminopyridine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
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Initial Cooling: Cool the stirred solution to 0 °C using an ice bath.
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Causality: The acylation reaction is exothermic. Initial cooling helps to control the reaction rate, preventing potential side reactions and ensuring a more controlled formation of the desired product.
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Reagent Addition: Slowly add pivaloyl chloride (1.1 equiv) dropwise to the cooled solution via syringe over 5-10 minutes.
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Trustworthiness: A slight excess of the acylating agent ensures full conversion of the starting amine. Dropwise addition is crucial to manage the exothermicity of the reaction.[4] A precipitate of triethylammonium chloride should form almost immediately.
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-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Validation: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a mixture like Hexane:Ethyl Acetate (e.g., 3:1). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates completion.
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Quenching and Workup: Once the reaction is complete, quench by slowly adding deionized water. Transfer the mixture to a separatory funnel.
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Aqueous Washes: Wash the organic layer sequentially with:
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1 M HCl (to remove excess triethylamine)
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Saturated NaHCO₃ solution (to remove any remaining acidic impurities)
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Brine (saturated NaCl solution, to begin the drying process and break any emulsions)
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Causality: Each wash systematically removes specific impurities: the acid wash removes the base, the bicarbonate wash removes acid, and the brine wash removes the bulk of the dissolved water from the organic layer.[4]
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-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) to yield the pure N-(2,5-Dibromopyridin-3-yl)pivalamide.
Safety Considerations
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Pivaloyl Chloride: This reagent is corrosive, flammable, and highly reactive with water and nucleophiles like amines.[8][9] It is a lachrymator (causes tearing).[6] Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
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Triethylamine: Flammable liquid with a strong odor.
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Dichloromethane (DCM): A volatile and suspected carcinogen. All operations should be performed in a fume hood.
Spectroscopic Characterization (Predicted)
While specific experimental data is not publicly available, the structure of N-(2,5-Dibromopyridin-3-yl)pivalamide allows for a confident prediction of its key spectroscopic features, which are essential for its identification and quality control.
| Technique | Predicted Data and Interpretation |
| ¹H NMR | δ ~8.2-8.4 ppm (d, 1H): Aromatic proton at C6, adjacent to the ring nitrogen. δ ~8.0-8.2 ppm (d, 1H): Aromatic proton at C4. δ ~7.5-8.5 ppm (br s, 1H): Amide N-H proton. δ ~1.3 ppm (s, 9H): Nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | δ ~176 ppm: Carbonyl carbon (C=O). δ ~140-150 ppm: Aromatic carbons attached to nitrogen or bromine (C2, C5, C6). δ ~120-135 ppm: Aromatic carbons (C3, C4). δ ~40 ppm: Quaternary carbon of the tert-butyl group. δ ~27 ppm: Methyl carbons of the tert-butyl group. |
| FT-IR (cm⁻¹) | ~3300 cm⁻¹: N-H stretch (amide). ~2970 cm⁻¹: sp³ C-H stretch (t-butyl). ~1680 cm⁻¹: C=O stretch (Amide I band). ~1520 cm⁻¹: N-H bend (Amide II band). ~1000-1100 cm⁻¹: C-N stretch. ~550-650 cm⁻¹: C-Br stretch. |
| Mass Spec. | Molecular Ion (M⁺): A cluster of peaks around m/z 334, 336, and 338, corresponding to the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br). The approximate ratio of these peaks will be 1:2:1. |
Applications in Research and Development
N-(2,5-Dibromopyridin-3-yl)pivalamide is not an end-product but a high-value intermediate for constructing more complex target molecules.
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Platform for Cross-Coupling: The two bromine atoms serve as handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination). The electronic and steric differences between the C2 and C5 positions can be exploited for regioselective and sequential couplings, allowing for the controlled introduction of different substituents.[3]
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Pharmaceutical Scaffolding: The dibromopyridine core is present in a variety of biologically active compounds. This intermediate allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies in drug discovery programs. The parent compound, 3-aminopyridine, is a known fragment in molecules targeting neurological disorders.[2]
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Agrochemical Synthesis: Functionalized pyridines are a cornerstone of the agrochemical industry.[2] This compound provides a pathway to novel herbicides and fungicides.
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Materials Science: The rigid, planar structure and potential for functionalization make it a candidate for incorporation into novel polymers, organic light-emitting diodes (OLEDs), or ligands for metal complexes.
Conclusion
N-(2,5-Dibromopyridin-3-yl)pivalamide stands out as a robust and versatile chemical building block. Its synthesis is straightforward, relying on fundamental and reliable organic reactions. The true value of this compound lies in its potential for subsequent, selective transformations at its two bromine-substituted positions, providing a powerful platform for the synthesis of complex molecules. For researchers in drug discovery and materials science, this intermediate offers a reliable and strategic starting point for the development of novel and high-value chemical entities.
References
- Vertex AI Search. (n.d.). PIVALOYL CHLORIDE.
- ChemicalBook. (2026, January 13). 2,5-DIBROMO-3-AMINOPYRIDINE | 90902-84-4.
- BenchChem. (2025). Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications.
- ECHEMI. (2019, July 15). Pivaloyl chloride SDS, 3282-30-2 Safety Data Sheets.
- PIVALOYL CHLORIDE PICL. (2024, November).
- ChemicalBook. (n.d.). 2,5-Dibromopyridine synthesis.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No. 3, 447-452.
- Google Patents. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
- Sigma-Aldrich. (n.d.). N-(2-Bromopyridin-3-yl)pivalamide AldrichCPR 835882-02-5.
- Sigma-Aldrich. (n.d.). N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide AldrichCPR.
- ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium.
- Chem-Impex. (n.d.). 3-Amino-2,5-dibromopyridine.
- Sigma-Aldrich. (n.d.). N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide AldrichCPR.
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